Indoline-7-carbaldehyde
Description
Contextual Significance within Organic and Medicinal Chemistry
Indoline-7-carbaldehyde serves as a crucial intermediate in the development of novel compounds. chemimpex.comguidechem.com The indoline (B122111) scaffold itself is a "privileged" structure in drug discovery, meaning it is a common feature in many biologically active compounds. nih.govresearchgate.net The presence of the aldehyde group at the 7-position provides a reactive site for various chemical transformations, allowing chemists to build more complex molecular architectures. This reactivity is key to its utility in synthesizing a variety of compounds, including those with potential therapeutic benefits. chemimpex.comsigmaaldrich.com
In medicinal chemistry, derivatives of this compound are being investigated for a range of biological activities. It is a reactant in the preparation of compounds with applications as antiandrogens, antiplatelet agents, and liver X receptor (LXR) agonists. sigmaaldrich.com Furthermore, it is used in the synthesis of antagonists for the EP3 receptor for prostaglandin (B15479496) E2, inhibitors of the glycoprotein (B1211001) perforin (B1180081), and potent antitubulin agents. sigmaaldrich.com Its derivatives are also explored as potential insulin (B600854) receptor activators and scaffolds for peptide mimetics. sigmaaldrich.com
Historical Overview of Indoline Scaffold Research
The indoline ring system, a core component of this compound, has a rich history in chemistry. The parent compound, indole (B1671886), was first isolated in the 19th century. nih.govnih.gov Since then, the indole and its reduced form, indoline, have become recognized as important heterocyclic systems present in numerous natural products and synthetic drugs. rsc.org
Historically, the focus was often on indole itself, a key structure in the amino acid tryptophan and various alkaloids. rsc.org However, in recent decades, the indoline scaffold has garnered increasing interest. researchgate.netbenthamdirect.com While less common in nature than indole, indoline-containing compounds have shown significant promise in medicinal chemistry, exhibiting a range of pharmacological activities. ekb.eg This has spurred the development of new synthetic methods to access and modify the indoline core. ekb.eg
Current Research Landscape and Emerging Trends of this compound
Current research on this compound is vibrant and multifaceted. A significant area of focus is its use as a versatile building block in organic synthesis. chemimpex.comguidechem.com Chemists are continuously exploring new reactions and methodologies to functionalize the indoline ring and the aldehyde group, leading to the creation of diverse molecular libraries. tandfonline.comtandfonline.com
A notable trend is the investigation of this compound derivatives for their potential in materials science, particularly in the development of optoelectronic materials. researchgate.net The electronic properties of the indole nucleus make it an attractive candidate for applications such as fluorescent probes. chemimpex.com
In the realm of medicinal chemistry, research is ongoing to synthesize and evaluate new derivatives of this compound for various therapeutic targets. For instance, a thiosemicarbazone derived from indole-7-carbaldehyde has been synthesized and its metal complexes have been studied for their cytotoxic properties against cancer cell lines. nih.gov This highlights a growing interest in the development of metal-based drugs incorporating this scaffold.
Furthermore, there is an increasing focus on developing more efficient and scalable synthetic routes to this compound and its derivatives. tandfonline.comresearchgate.netacs.org This is crucial for facilitating further research and potential commercial applications.
Data on this compound
| Property | Value | Reference(s) |
| Chemical Formula | C9H7NO | guidechem.comsigmaaldrich.com |
| Molecular Weight | 145.16 g/mol | sigmaaldrich.com |
| Appearance | Yellow Crystalline Solid | guidechem.com |
| Melting Point | 87-91 °C | sigmaaldrich.com |
| CAS Number | 1074-88-0 | guidechem.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJROBXXAXJAJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363222 | |
| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-21-9 | |
| Record name | 2,3-Dihydro-1H-indole-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143262-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoline-7-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Indoline 7 Carbaldehyde and Its Derivatives
Direct Formylation Strategies
Direct formylation methods aim to introduce a formyl group onto the indoline (B122111) or indole (B1671886) nucleus in a single step. These strategies often rely on electrophilic aromatic substitution or transition-metal-catalyzed reactions.
Vilsmeier-Haack Formylation and Analogous Reactions at the C7 Position
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. researchgate.netsid.irijpcbs.comorganic-chemistry.org It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. ijpcbs.com While this reaction is effective, achieving regioselectivity at the C7 position of the indole ring can be challenging. To direct the formylation to the C7 position, protection of the indole nitrogen with groups like tert-butoxycarbonyl (Boc) is often necessary.
The presence of substituents on the indole ring significantly influences the regioselectivity of formylation reactions. Methoxy (B1213986) groups, being electron-donating, activate the indole nucleus towards electrophilic attack. chim.it Specifically, the presence of methoxy groups at the C4 and C6 positions has been shown to direct formylation to the C7 position. researchgate.net This directing effect is a valuable tool for the synthesis of specifically substituted indoline-7-carbaldehydes. For instance, the Vilsmeier-Haack reaction on 4,6-dimethoxy-3-phenyl-indole can yield the corresponding indole-7-carbaldehyde. researchgate.net
Palladium-Catalyzed Carbonylation of 7-Haloindoles
Palladium-catalyzed carbonylation offers a powerful method for the synthesis of indole-7-carbaldehydes from 7-haloindoles. nih.govacs.org This reaction typically involves the use of carbon monoxide (CO) as the carbonyl source and a palladium catalyst. nih.govbeilstein-journals.orgnih.gov A key advantage of this method is that it can often be performed on unprotected indoles, avoiding the need for protection and deprotection steps. nih.gov The reaction proceeds via the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by CO insertion and subsequent reductive elimination to yield the aldehyde.
Rh(III)-Catalyzed C-H Acylation of Indolines at C7
Rhodium(III)-catalyzed C-H activation has emerged as a direct and efficient strategy for the functionalization of indolines at the C7 position. nih.govsioc-journal.cnnih.govacs.orgdntb.gov.uaresearchgate.net This method allows for the direct acylation of the C7 C-H bond, avoiding the need for pre-functionalized starting materials like haloindoles. nih.gov The reaction typically employs a directing group on the indoline nitrogen to achieve high regioselectivity for the C7 position. nih.gov Anhydrides can be used as the acyl source in these reactions, providing a straightforward route to C7-acylated indolines. nih.govacs.orgresearchgate.netresearchgate.net This catalytic process is advantageous due to its high functional-group tolerance and efficiency. nih.gov
Synthesis via Functional Group Interconversions
An alternative approach to synthesizing indoline-7-carbaldehyde involves the conversion of an existing functional group at the C7 position into an aldehyde.
From Indoline-7-carboxylic Acid Esters
This compound can be prepared from indoline-7-carboxylic acid esters through reduction. researchgate.netchemistrysteps.comresearchgate.net This transformation can be achieved using reducing agents that selectively reduce the ester to an aldehyde without further reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, typically used at low temperatures to control the reduction. chemistrysteps.com Alternatively, the ester can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. derpharmachemica.com Indoline-7-carboxylic acid itself can be synthesized from 7-cyanoindoline by hydrolysis. prepchem.com
Reduction of Indoline-7-nitriles
The conversion of an indoline-7-nitrile (also known as indoline-7-carbonitrile) to this compound is a critical synthetic transformation. This process involves the partial reduction of the nitrile group. A principal reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.com
DIBAL-H is a bulky and powerful reducing agent well-suited for the partial reduction of nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.com The reaction mechanism involves the coordination of the Lewis-basic nitrile nitrogen to the aluminum center, followed by the transfer of a hydride ion to the nitrile carbon. This forms an intermediate imine, which is stabilized at low temperatures, typically -78 °C, preventing further reduction to a primary amine. commonorganicchemistry.comchemistrysteps.com The reaction is then quenched, and subsequent hydrolysis of the imine intermediate yields the desired aldehyde. masterorganicchemistry.com The use of a single equivalent of DIBAL-H at low temperatures is crucial to stop the reaction at the aldehyde stage. masterorganicchemistry.com
Alternative methods for the controlled reduction of nitriles to aldehydes include using a combination of sodium hydride and zinc chloride, which can be effective for a wide range of nitriles under milder conditions. ntu.edu.sg
Enantioselective Synthesis of this compound Adducts
The aldehyde functional group on the indoline scaffold serves as a handle for a variety of enantioselective transformations, leading to the synthesis of complex, chiral adducts. These reactions are pivotal for building stereochemically rich molecular architectures.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful strategy for the enantioselective functionalization of indole-7-carbaldehyde. google.comorgsyn.org In these reactions, the NHC does not react with a separate substrate but instead activates the indole-7-carbaldehyde itself, enabling subsequent asymmetric transformations. commonorganicchemistry.commasterorganicchemistry.com This activation occurs through the addition of the NHC to the aldehyde moiety at the C7-carbon of the indole. commonorganicchemistry.commasterorganicchemistry.com
A notable application of NHC catalysis is the enantioselective functionalization of the indole N-H group. commonorganicchemistry.commasterorganicchemistry.com Although the N-H group is part of the heteroaromatic indole ring, its functionalization can be controlled by the chiral NHC catalyst that adds to the remote aldehyde group at the C7 position. commonorganicchemistry.commasterorganicchemistry.com This innovative approach allows the nitrogen atom in the heteroaromatic ring to participate in asymmetric formal cycloaddition reactions. masterorganicchemistry.com The reactions between NHC-activated indole-7-carbaldehyde and various electrophiles, such as activated ketones or imines, afford multicyclic products that bear valuable pyrroloquinazoline or oxazinoindole scaffolds. commonorganicchemistry.commasterorganicchemistry.com
Research has demonstrated the viability of this method with a range of substrates. For instance, various isatin (B1672199) derivatives can be used as substrates to construct spiro-cyclic compounds with good yields and excellent enantioselectivities. masterorganicchemistry.com
Table 1: Asymmetric N-H Functionalization of Indole-7-carbaldehydes with Isatins Data extracted from a study on NHC-catalyzed reactions. masterorganicchemistry.com
| Indole-7-carbaldehyde Substrate | Isatin Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1j (5-Me) | 4a (N-Me) | 91 | 97.5:2.5 |
| 1k (5-OMe) | 4a (N-Me) | 90 | 97:3 |
| 1l (5-Cl) | 4a (N-Me) | 95 | 98:2 |
| 1m (5-Br) | 4a (N-Me) | 96 | 98.5:1.5 |
| 1n (6-Me) | 4a (N-Me) | 92 | 98:2 |
| 1o (6-Cl) | 4a (N-Me) | 94 | 98:2 |
| 1p (4-Cl) | 4a (N-Me) | 85 | 96:4 |
Chiral triazolium salts are indispensable as precursors for generating the active NHC catalysts. google.com The deprotonation of these salts yields the nucleophilic carbene. google.com The structure of the triazolium salt, particularly the substituents on the nitrogen atoms, is critical for the success of the catalytic reaction. For instance, aminoindanol-derived triazolium precatalysts have proven to be highly effective. commonorganicchemistry.comrsc.org Studies optimizing reaction conditions found that triazolium salts with bulky N-aryl groups, such as N-(2,6-diethyl)phenyl, can be crucial for achieving high yields and enantioselectivity in the functionalization of indole-7-carbaldehyde. commonorganicchemistry.com The bicyclic pyrrolidine-based triazolyl scaffold is another framework that has demonstrated broad efficiency in delivering high yields and selectivities in NHC-catalyzed transformations. google.com
The catalytic cycle in NHC-mediated reactions of aldehydes commences with the nucleophilic attack of the carbene on the aldehyde carbon of indole-7-carbaldehyde. This addition leads to the formation of a key tetrahedral intermediate known as the Breslow intermediate. masterorganicchemistry.comorgsyn.org
This Breslow intermediate is a branching point for various reaction pathways. Under oxidative conditions, it can be converted to a highly reactive acylazolium intermediate. masterorganicchemistry.comorgsyn.org This acylazolium species is a powerful acylating agent and a precursor to other reactive intermediates. For example, deprotonation of the acylazolium intermediate can lead to the formation of a zwitterionic species, which can be represented by resonance structures including aza-ortho-quinone methides (aza-o-QMs). masterorganicchemistry.comorgsyn.org These intermediates, such as the Breslow and acylazolium species, are central to the ability of NHCs to invert the polarity of the aldehyde carbon (umpolung) and facilitate a wide range of transformations. google.com
The reactive intermediates generated through NHC catalysis can engage in elegant cascade reactions and annulation pathways to rapidly construct complex molecular scaffolds. A prominent pathway involves a formal [4+2] cycloaddition. masterorganicchemistry.comorgsyn.org In this process, the acylazolium intermediate formed from indole-7-carbaldehyde is deprotonated to generate an analogous aza-o-quinone methide intermediate. This species then undergoes a formal [4+2] annulation with an electrophile, such as a trifluoroacetophenone, to yield polycyclic products like pyrroloquinazolines and regenerate the NHC catalyst. masterorganicchemistry.com
Another demonstrated cascade is the NHC-catalyzed Michael/Mannich/lactamization sequence. When aldimines derived from indole-7-carboxaldehyde (B17374) react with enals, the reaction proceeds through this cascade to furnish optically active pyrroloquinolinone derivatives in good yields and with high enantioselectivity. These cascade processes are highly atom-economical and provide efficient routes to valuable heterocyclic structures from simple starting materials.
Chiral Phosphoric Acid Catalysis
Chiral Phosphoric Acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts, enabling a wide array of asymmetric transformations. researchgate.net Their utility in indole chemistry is particularly noteworthy, where they can act as bifunctional catalysts, activating substrates through hydrogen bonding to control stereoselectivity. snnu.edu.cndicp.ac.cn In the context of indoline synthesis, CPAs have been instrumental in catalyzing reactions such as Pictet-Spengler reactions and Friedel-Crafts alkylations, providing access to enantioenriched polycyclic and functionalized indole and indoline derivatives. dicp.ac.cndicp.ac.cn The synergy between CPAs and transition metal catalysts, such as palladium, has further expanded the scope of asymmetric synthesis, allowing for the creation of complex indoline structures. nih.gov
Directing functionalization to the C7-position of the indole nucleus is a significant challenge due to the inherent nucleophilicity of the C3-position. nih.gov Researchers have developed an elegant organocatalytic strategy to overcome this hurdle using chiral phosphoric acid catalysis. acs.orgnih.gov This methodology involves the introduction of an alkylamine group at the C4-position of the indole ring, which effectively modulates the electronic properties of the scaffold, rendering the C7-position more nucleophilic and susceptible to electrophilic attack. nih.gov
The CPA-catalyzed Friedel-Crafts alkylation between these 4-aminoindoles and electrophiles like β,γ-unsaturated α-ketimino esters proceeds with high regio- and enantioselectivity. acs.orgnih.gov The chiral phosphoric acid is believed to protonate the ketimine, forming a chiral ion pair that directs the nucleophilic attack from the C7-position of the indole. nih.gov This approach furnishes C7-functionalized chiral indole derivatives in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov The resulting products are versatile building blocks for further chemical transformations. acs.orgnih.gov
Table 1: CPA-Catalyzed C7-Alkylation of 4-Aminoindoles
| Indole Substrate | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |
| N-Benzyl-1H-indol-4-amine | β,γ-unsaturated α-ketiminoester | Chiral Phosphoric Acid (L5) | up to 97 | up to 99 | nih.gov |
| Various 4-aminoindoles | β,γ-unsaturated α-ketimino esters | Chiral Phosphoric Acid | High | Moderate to Excellent | acs.orgnih.gov |
| Aminoindoles (13, 16) | Diaryl 2-butene-1,4-diones (14) | Chiral Phosphoric Acid (L5) | Appreciable | up to 94 | nih.gov |
Phase Transfer Catalysis in Indoline Derivatization
Phase Transfer Catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. In the realm of indoline chemistry, PTC offers a powerful method for derivatization under mild conditions. researchgate.net It has been successfully employed for the N-alkylation of isatin derivatives to produce 1H-indole-2,3-dione structures with good yields. researchgate.net
More advanced applications include the catalytic enantioselective synthesis of complex indolines. For instance, a quinine-derived ammonium (B1175870) salt has been used as a phase-transfer catalyst for the synthesis of indolines bearing two asymmetric centers, one of which is an all-carbon quaternary center, achieving high diastereoselectivity and enantioselectivity (up to 99.5:0.5 er). acs.org The mechanism is proposed to be a phase-transfer-initiated process rather than a purely phase-transfer-catalyzed one, involving an autoinductive period. acs.org Furthermore, dianionic phase-transfer catalysts have been developed for the asymmetric dearomatizing fluorocyclization of indole derivatives, yielding fluoropyrroloindoline derivatives under mild conditions. acs.org This highlights the versatility of PTC in constructing diverse and complex indoline-based scaffolds.
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of complex molecules like this compound. nih.gov Key areas of focus include the design of sustainable catalysts and the optimization of reaction conditions, particularly solvent choice, to minimize waste and energy consumption. nih.govrsc.org
Catalyst Design for Sustainable Production
One notable example is the use of a zinc-linked amino acid complex, [Zn(L-proline)2], as a green catalyst for the synthesis of indol-3-yl-4H-pyran derivatives from indole-3-carbaldehyde. ajol.info This catalyst is not only effective but also reusable for multiple cycles without a significant loss in activity. ajol.info Other approaches focus on using readily available and non-toxic catalysts. For instance, L-proline, an amino acid, has been shown to catalyze the synthesis of indolyl-4H-chromene scaffolds efficiently in water at room temperature. rsc.org The development of such recyclable and biodegradable catalysts is crucial for the sustainable production of indoline derivatives. researchgate.netrsc.org
Solvent Effects and Reaction Optimization for Environmental Impact
Solvent selection is a critical factor in the environmental footprint of a chemical synthesis, as solvents often constitute the largest mass component of a reaction. nih.gov Green chemistry promotes the use of environmentally benign solvents like water or bio-based solvents, or even solvent-free conditions. nih.gov The choice of solvent can dramatically influence reaction rates, yields, and selectivity. numberanalytics.comresearchgate.net
In the synthesis of indole derivatives, a shift towards aqueous media has been observed. rsc.org For example, the [Zn(L-proline)2] catalyzed reaction proceeds efficiently in a water and ethanol (B145695) mixture under microwave irradiation, which significantly reduces reaction times and energy consumption compared to conventional heating. ajol.info Similarly, the use of surfactants like sodium lauryl sulfate (B86663) (SDS) can enable reactions in water at room temperature. rsc.org
Reaction optimization is another key aspect of green synthesis. acs.org This involves adjusting parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproducts. acs.org For instance, studies on the synthesis of indole imines have systematically compared various protocols to identify the most convenient, economical, and high-yielding conditions, often favoring solvent-free or microwave-assisted methods. researchgate.net By carefully selecting solvents and optimizing reaction parameters, the synthesis of this compound and its derivatives can be made significantly more sustainable. nih.govrsc.org
Table 2: Comparison of Green Synthesis Methodologies for Indole Derivatives
| Reaction | Catalyst | Solvent System | Key Green Advantage | Reference |
| Synthesis of indol-3-yl-4H-pyran derivatives | [Zn(L-proline)2] | Water/Ethanol (Microwave) | Reusable catalyst, green solvent, energy efficient | ajol.info |
| Synthesis of 3-substituted indoles | Sodium Lauryl Sulfate (SDS) | Water (Room Temp) | Aqueous medium, mild conditions | rsc.org |
| Synthesis of indolyl-4H-chromene scaffolds | L-proline | Water (Room Temp) | Biodegradable catalyst, aqueous medium, simple workup | rsc.org |
| Synthesis of Indole Imines | None (Solvent-free) | Solvent-free (Heating) | High atom economy, no solvent waste | researchgate.net |
Reactivity and Chemical Transformations of Indoline 7 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for numerous transformations, including nucleophilic additions, oxidation, reduction, and carbon-carbon bond-forming reactions.
Nucleophilic addition is a hallmark reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate, which is subsequently protonated.
Indoline-7-carbaldehyde readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. libretexts.org This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The reaction is typically catalyzed by a small amount of acid. nih.gov
The general mechanism involves the nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to yield the corresponding this compound hydrazone. The formation of hydrazones is a robust and high-yielding transformation. For instance, various indole (B1671886) carboxaldehyde derivatives react efficiently with reagents like 2,4-dinitrophenyl hydrazine in methanol, often initiated by a catalytic amount of acetic acid, to produce stable hydrazone products. nih.gov Similarly, indole carbohydrazides can be condensed with a range of aromatic aldehydes to form N-acylhydrazone derivatives. nih.govresearchgate.net
Table 1: Example of Hydrazone Formation
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Hydrazine (H₂NNH₂) | This compound hydrazone |
These hydrazone derivatives are not merely stable products but can also serve as intermediates for further synthesis, such as in the Wolff-Kishner reduction to deoxygenate the carbonyl group to a methyl group. libretexts.org
The aldehyde group of this compound is expected to react with alcohols under acidic catalysis to form hemiacetals and subsequently N,O-acetals if an amino group is present within the alcohol. Similarly, reaction with amines, particularly primary or secondary amines, can lead to the formation of aminals (also known as N,N-acetals).
The formation of an N,O-acetal would typically involve the reaction with an amino alcohol. The initial step is the acid-catalyzed addition of the alcohol's hydroxyl group to the aldehyde to form a hemiacetal. If the nitrogen of the amino alcohol then displaces the hemiacetal hydroxyl group through an intramolecular cyclization, a cyclic N,O-acetal is formed.
Aminal formation occurs when the aldehyde reacts with two equivalents of a secondary amine or one equivalent of a primary amine, followed by further reaction. The process begins with the formation of an iminium ion, which is then attacked by a second amine molecule. These reactions are often reversible and require the removal of water to drive the equilibrium towards the product. While specific examples involving this compound are not prevalent in readily available literature, this reactivity is a fundamental characteristic of aldehydes.
The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde to a carboxylic acid (Indoline-7-carboxylic acid) can be achieved using a variety of common oxidizing agents. Mild reagents such as Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution can be used, which are often employed as qualitative tests for aldehydes. For preparative scale synthesis, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or pyridinium (B92312) chlorochromate (PCC) under specific conditions are effective.
Reduction: The reduction of the aldehyde group to a primary alcohol (7-(hydroxymethyl)indoline) is a common transformation. This is typically accomplished with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose, leaving the aromatic ring intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken due to its higher reactivity. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is another effective method for reducing the aldehyde. It is noteworthy that under more forcing conditions, catalytic hydrogenation or certain borane (B79455) reagents in the presence of acid can also reduce the indole pyrrole (B145914) ring to an indoline (B122111). google.comacs.org
Table 2: Summary of Oxidation and Reduction Reactions
| Starting Material | Transformation | Product | Typical Reagents |
|---|---|---|---|
| This compound | Oxidation | Indoline-7-carboxylic acid | KMnO₄, Tollens' Reagent |
The Wittig reaction is a highly valuable method for converting aldehydes and ketones into alkenes (olefins). organic-chemistry.org For this compound, this reaction provides a direct route to synthesize 7-vinylindoline derivatives. The reaction involves a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a triphenylphosphonium salt with a strong base.
The mechanism involves the nucleophilic addition of the ylide to the aldehyde's carbonyl carbon, forming a zwitterionic intermediate called a betaine (B1666868). This betaine then collapses to form a four-membered ring intermediate, an oxaphosphetane, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction. organic-chemistry.org
This methodology has been successfully applied to other indole aldehydes, such as indole-2-carbaldehyde, to generate various 2-vinylindole derivatives, which are useful in the synthesis of more complex molecules. lookchem.com The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions.
Table 3: Example of a Wittig Reaction
| Aldehyde | Wittig Reagent | Product |
|---|---|---|
| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 7-Vinylindoline |
While the aldehyde group itself does not typically participate directly as a dienophile in standard Diels-Alder reactions, it can be readily converted into a more reactive species that can. A common strategy is the conversion of this compound into an imine by reaction with a primary amine. This N-substituted indoline-7-carbaldimine can then act as a potent dienophile or participate in other cycloaddition reactions.
A notable example of this strategy is the phosphine-catalyzed [4+2] annulation (a type of Diels-Alder reaction) between an imine derived from an indole carboxaldehyde and an allene. acs.org In this type of reaction, the imine serves as the 2π component, reacting with a 4π component to construct a new six-membered ring. This approach is a powerful tool for building complex polycyclic structures, particularly in the synthesis of indole alkaloids.
The aldehyde can also be a key component in multicomponent cycloaddition reactions. For example, reactions involving an indole, an aldehyde, and a third component can lead to the formation of complex heterocyclic frameworks through a cascade of reactions that includes a cycloaddition step. researchgate.net These reactions highlight the utility of the aldehyde as a versatile handle for engaging in complex bond-forming events.
Table 4: General Scheme for [4+2] Annulation via an Imine Intermediate
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1. Imine Formation | This compound + Primary Amine (R-NH₂) | N-Substituted indoline-7-carbaldimine |
Nucleophilic Additions
Functionalization of the Indoline Core
The indoline nucleus possesses multiple sites for functionalization, including C-H bonds on both the saturated heterocyclic and aromatic rings, as well as the nitrogen atom. Strategic modification at these sites allows for the synthesis of a diverse range of complex molecules.
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the indoline scaffold, avoiding the need for pre-functionalized substrates. Transition metal catalysis, in particular, has enabled remarkable control over the regioselectivity of these transformations.
Transition metals like rhodium and palladium are highly effective catalysts for the directed C-H functionalization of the indoline benzene (B151609) ring. The nitrogen atom of the indoline ring can act as a native directing group, guiding the metal catalyst to activate specific C-H bonds, particularly the C7-H bond, which is ortho to the nitrogen.
Rhodium Catalysis: Rhodium(III) catalysts have been successfully employed for the direct C-H functionalization of various indolines. For instance, the rhodium(III)-catalyzed reaction of indolines with 1,4,2-dioxazol-5-ones serves as an efficient method for C7-amidation. organic-chemistry.orgnih.gov This transformation is significant as C7-amidated indolines are known to exhibit potent anticancer activity. organic-chemistry.orgnih.gov The reaction proceeds with high regioselectivity for the C7 position, guided by the coordination of the indoline nitrogen to the rhodium center.
| Catalyst | Reagent | Functionalization | Position | Reference |
| Rhodium(III) | 1,4,2-Dioxazol-5-ones | Amidation | C7 | organic-chemistry.orgnih.gov |
| Rhodium(III) | Diazo Compounds | Alkylation | C2 (on indole) | mdpi.com |
| Rhodium(III) | Alkenes | Olefination | C7 | nih.gov |
Palladium Catalysis: Palladium catalysts are versatile tools for C-H activation and have been widely used for the functionalization of indole and indoline derivatives. nih.govacs.org Directing groups attached to the indoline nitrogen can steer the palladium-catalyzed functionalization to specific positions on the benzene ring. nih.gov For instance, C-H arylation at the C7 position of indoles can be achieved with high selectivity using a phosphinoyl-directing group in the presence of a Pd(OAc)₂ catalyst. researchgate.net While this specific example is on an indole, the principle of directing group-assisted, palladium-catalyzed C-H functionalization is applicable to the indoline system to achieve similar transformations on the benzene ring. nih.gov
| Catalyst | Directing Group | Functionalization | Position | Reference |
| Palladium(II) | Phosphinoyl | Arylation | C7 | researchgate.net |
| Palladium(II) | Pivaloyl | Arylation | C4 | nih.gov |
| Palladium(II) | N-(2-pyridyl)sulfonyl | Alkenylation | C2 (on indole) | nih.gov |
Controlling the site of functionalization on the indoline scaffold is a significant challenge due to the presence of multiple, electronically similar C-H bonds. Regiodivergent synthesis refers to the selective functionalization of different positions of a molecule by subtly tuning reaction conditions, catalysts, or directing groups.
In the context of indolines, regioselectivity can be directed towards the C-H bonds of the benzenoid ring (C4, C5, C6, C7) or the saturated heterocyclic ring (C2, C3). nih.govrsc.org The selective functionalization at the C7 position is often challenging but can be achieved through the use of appropriate directing groups on the nitrogen atom that favor the formation of a six-membered palladacycle intermediate involving the C7-C-H bond. researchgate.net Alternatively, functionalization can be directed to other positions. For example, iridium-catalyzed reactions have been developed that allow for regioselective C3- and N-alkylation of indolines, demonstrating control between C-H and N-H functionalization. organic-chemistry.orgnih.gov The choice of metal catalyst and directing group is crucial in overcoming the intrinsic reactivity of the indoline nucleus and achieving the desired regiospecific outcome.
The nitrogen atom of the indoline ring is a key site for introducing molecular diversity. N-alkylation and N-arylation reactions are fundamental transformations that modify the steric and electronic properties of the indoline scaffold.
N-Alkylation: The secondary amine of the indoline core readily undergoes N-alkylation. Iron-catalyzed N-alkylation using alcohols as alkylating agents represents a sustainable method, proceeding via a borrowing-hydrogen methodology. nih.gov This reaction can be highly selective for N-alkylation over C3-alkylation, which is often a competing pathway in indole chemistry. nih.gov Similarly, iridium catalysts have been utilized for the N-alkylation of indolines with alcohols in environmentally benign solvents like water. organic-chemistry.orgnih.gov A variety of organocatalytic methods, employing thiourea (B124793) and squaramide-based catalysts, have also been developed for the enantioselective aza-Michael addition of indolines to α,β-unsaturated ketones, leading to chiral N-alkylated products. mdpi.com
| Catalyst/Method | Alkylating Agent | Key Features | Reference |
| Iron Complex | Alcohols | Selective N-alkylation | nih.gov |
| Iridium Complex | Alcohols | Reaction in water | organic-chemistry.orgnih.gov |
| Organocatalyst | α,β-Unsaturated Ketones | Enantioselective | mdpi.com |
N-Arylation: The introduction of an aryl group at the nitrogen atom is commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the most prevalent methods for the N-arylation of indoles and related heterocycles. nih.govnih.gov These reactions typically involve coupling the indoline with an aryl halide (iodide, bromide, or chloride) or triflate. organic-chemistry.org The choice of ligand for the metal catalyst is critical for achieving high yields and accommodating a wide range of functional groups on both the indoline and the aryl partner. organic-chemistry.orgacs.org For instance, bulky, electron-rich phosphine (B1218219) ligands are effective in palladium-catalyzed N-arylation, while diamine ligands are often used in copper-catalyzed systems. organic-chemistry.orgacs.org
The 7-carbaldehyde group on the indoline ring is a versatile functional handle that can undergo a wide array of chemical transformations characteristic of aromatic aldehydes. wikipedia.org These reactions allow for the elaboration of the indoline scaffold into more complex structures.
The aldehyde can be readily oxidized to the corresponding indoline-7-carboxylic acid. wikipedia.org This transformation can be achieved using various oxidizing agents common in organic synthesis. Conversely, reduction of the aldehyde group yields indoline-7-methanol, providing access to a different class of derivatives.
The carbonyl group of this compound is electrophilic and can participate in various carbon-carbon bond-forming reactions . For example, it can undergo the Wittig reaction , where it reacts with a phosphonium (B103445) ylide to form an alkene, replacing the C=O bond with a C=C bond. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This allows for the extension of the carbon chain at the 7-position. Condensation reactions, such as the Henry reaction with nitroalkanes, are also possible, leading to β-nitro alcohol products which can be further transformed. wikipedia.org Furthermore, the aldehyde can engage in reactions with various nucleophiles, including indoles themselves, to form bis(indolyl)methane structures, a common reaction for indole-3-carbaldehyde. nih.govresearchgate.net
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
| Oxidation | Oxidizing Agent | Carboxylic Acid | wikipedia.org |
| Reduction | Reducing Agent | Alcohol | |
| Wittig Reaction | Phosphonium Ylide | Alkene | organic-chemistry.orgmasterorganicchemistry.com |
| Henry Reaction | Nitroalkane, Base | β-Nitro Alcohol | wikipedia.org |
| Condensation | Indole | Bis(indolyl)methane | nih.govresearchgate.net |
Applications of Indoline 7 Carbaldehyde in Synthetic Organic Chemistry
Building Block for Heterocyclic Compound Synthesis
The reactivity of the aldehyde function in conjunction with the indoline (B122111) core makes this compound a useful starting material for building polycyclic molecules.
Pyrroloquinoline and Pyrroloindole Synthesis
Indoline-7-carbaldehyde derivatives have been successfully employed in the synthesis of complex fused heterocyclic systems containing a pyrrole (B145914) ring. Specifically, a phosphine-mediated reaction sequence has been developed for the synthesis of dihydropyrrolofuranthridones, which are structurally related to pyrroloquinolines. researchgate.net This process utilizes N-alkynamide derivatives of this compound as the starting material. researchgate.net
The reaction proceeds through a sequence involving a Morita–Baylis–Hillman (MBH)-type reaction, followed by O-acylation and a subsequent intramolecular Wittig reaction. researchgate.net This methodology was extended from indole-based substrates to indoline N-alkynamides, successfully yielding the corresponding dihydropyrrolofuranthridones in high yields. researchgate.net The use of the indoline core, as opposed to an indole (B1671886), results in the formation of a saturated heterocyclic system fused to the furanthridone scaffold. researchgate.net
Below is a table summarizing the synthesis of various dihydropyrrolofuranthridone derivatives from the corresponding this compound N-alkynamide substrates.
| Substrate (this compound derivative) | Acyl Chloride Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-(3-phenylpropioloyl)this compound | 4-Bromobenzoyl chloride | Dihydropyrrolofuranthridone derivative 5aa | 85 | researchgate.net |
| N-(3-phenylpropioloyl)this compound | 4-Methoxybenzoyl chloride | Dihydropyrrolofuranthridone derivative 5ab | 88 | researchgate.net |
| N-(3-phenylpropioloyl)this compound | 2-Naphthoyl chloride | Dihydropyrrolofuranthridone derivative 5ac | 91 | researchgate.net |
| N-(3-(p-tolyl)propioloyl)this compound | 4-Bromobenzoyl chloride | Dihydropyrrolofuranthridone derivative 5ba | 86 | researchgate.net |
| N-(3-(4-methoxyphenyl)propioloyl)this compound | 4-Bromobenzoyl chloride | Dihydropyrrolofuranthridone derivative 5ca | 82 | researchgate.net |
Spirobenzofuran-3-one Derivative Formation
A thorough review of the available scientific literature did not yield specific examples or methodologies detailing the use of this compound for the formation of spirobenzofuran-3-one derivatives.
Synthesis of C3-Spiro-cyclopentaneoxindoles
A comprehensive search of scientific databases did not identify any published reports on the application of this compound in the synthesis of C3-spiro-cyclopentaneoxindoles.
Scaffolds for Peptide Mimetics
While related indole-based aldehydes are used to prepare scaffolds for peptide mimetics, specific studies employing this compound for this purpose were not found in the reviewed literature.
Intermediate in Complex Molecule Synthesis
The potential for this compound to act as an intermediate lies in its bifunctional nature, though specific examples in the context of total synthesis are not widely documented.
Natural Product Total Synthesis (e.g., Indole Alkaloids)
While the indoline skeleton is a core component of many indole alkaloids, a detailed search of the literature did not reveal any total synthesis reports where this compound is explicitly mentioned as a key intermediate. rsc.orgresearchgate.net Synthetic strategies for indole alkaloids often involve multicomponent reactions or late-stage modifications of the indole core itself, rather than starting with a pre-functionalized indoline aldehyde. rsc.orgresearchgate.net
Access to Chiral Scaffolds
This compound and its derivatives have emerged as valuable starting materials in synthetic organic chemistry for the construction of complex, enantioenriched molecular architectures. The strategic positioning of the aldehyde group at the C-7 position of the indoline nucleus allows for novel cascade reactions that lead to the formation of chiral scaffolds, which are key structural motifs in a variety of biologically active compounds and natural products.
One notable application is in the aminocatalyzed cascade synthesis of enantioenriched 1,7-annulated indoles. sci-hub.se This approach utilizes the reactivity of the indole nitrogen and the C-7 aldehyde in a sequence of reactions initiated by a chiral amine catalyst. Specifically, researchers have successfully employed 3-chloro-1H-indole-7-carbaldehyde derivatives in reactions with α,β-unsaturated aldehydes, catalyzed by a diphenylprolinol silyl (B83357) ether. sci-hub.se This methodology provides access to pyrrolo[3,2,1-ij]quinoline frameworks, which are important structural units in various biologically relevant molecules. sci-hub.se
The reaction proceeds through an iminium-enamine activation cascade. The chiral secondary amine catalyst first reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This is followed by a nucleophilic attack from the indole nitrogen onto the β-position of the enal, initiating the cascade. Subsequent intramolecular cyclization and tautomerization steps lead to the formation of the 1,7-annulated indole scaffold with a newly formed stereocenter. A critical factor for the success of this reaction was found to be the presence of a chloro substituent at the C-3 position of the indole-7-carbaldehyde, which influences the reaction outcome and the configurational stability of the final products. sci-hub.se
The synthetic utility of this method is demonstrated by the range of substrates that can be employed, affording the corresponding 1,7-annulated indoles in good yields and with high levels of enantioselectivity. sci-hub.se The resulting chiral scaffolds are not only of interest for their potential biological activity but also serve as versatile intermediates for further synthetic transformations due to the presence of multiple functional groups. sci-hub.se
The detailed findings from this research are summarized in the table below, showcasing the scope of the reaction with various substituted 3-chloro-1H-indole-7-carbaldehydes and α,β-unsaturated aldehydes.
Table 1: Aminocatalyzed Cascade Reaction of 3-Chloro-1H-indole-7-carbaldehyde Derivatives with α,β-Unsaturated Aldehydes sci-hub.se
| Entry | Indole-7-carbaldehyde Derivative (R¹) | α,β-Unsaturated Aldehyde (R²) | Product | Yield (%) | ee (%) |
| 1 | H | Cinnamaldehyde | 1,7-annulated indole | 85 | 92 |
| 2 | 5-Me | Cinnamaldehyde | 1,7-annulated indole | 88 | 91 |
| 3 | 5-OMe | Cinnamaldehyde | 1,7-annulated indole | 99 | 88 |
| 4 | 5-F | Cinnamaldehyde | 1,7-annulated indole | 75 | 90 |
| 5 | 5-Cl | Cinnamaldehyde | 1,7-annulated indole | 62 | 89 |
| 6 | H | (E)-2-Methyl-3-phenylacrylaldehyde | 1,7-annulated indole | 78 | 85 |
| 7 | H | (E)-3-(4-Methoxyphenyl)acrylaldehyde | 1,7-annulated indole | 92 | 90 |
| 8 | H | (E)-3-(4-Chlorophenyl)acrylaldehyde | 1,7-annulated indole | 68 | 87 |
Furthermore, the aldehyde functionality at the C-7 position of indoles has been utilized in N-heterocyclic carbene (NHC) catalyzed reactions to control enantioselectivity in the functionalization of the indole N-H group. ntu.edu.sg This strategy involves the addition of the NHC catalyst to the C-7 aldehyde, which then directs the stereochemical outcome of subsequent reactions involving the indole nitrogen, leading to the formation of complex multicyclic products. ntu.edu.sg This approach highlights the versatility of the 7-carbaldehyde group in orchestrating asymmetric transformations to access novel chiral scaffolds.
Computational and Theoretical Studies on Indoline 7 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for investigating the properties of indole (B1671886) derivatives. These calculations offer a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and reactivity of molecules like indoline-7-carbaldehyde.
Ground and Excited State Analysis
For the study of photophysical properties, TD-DFT is employed to investigate electronic excited states. This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light and can be correlated with experimental UV-visible absorption spectra. Analysis of the orbitals involved in these electronic transitions (e.g., π → π*) helps to characterize the nature of the excited states. For related indoline (B122111) dyes, TD-DFT calculations have been shown to accurately predict absorption and fluorescence spectra, offering insights into their electronic structure.
Table 1: Representative Calculated Electronic Properties for Indole-based Chromophores
| Property | Typical Calculated Value (Approx.) | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and stability |
| First Excitation Energy (S1) | 3.5 to 4.5 eV | Corresponds to UV-Vis absorption maximum |
Mechanism and Stereoselectivity of Catalyzed Reactions
In reactions where new stereocenters are formed, DFT is particularly valuable for understanding the origins of stereoselectivity. For instance, in proline-catalyzed aldol (B89426) reactions involving aldehydes, DFT has been used to model the transition states leading to different stereoisomers. The calculated energy differences between these diastereomeric transition states can accurately predict the experimentally observed enantiomeric or diastereomeric excess. These studies often highlight the crucial role of non-covalent interactions, such as hydrogen bonding within the transition state, in controlling the stereochemical outcome. DFT calculations on the Friedel-Crafts reaction between indole derivatives and aldehydes have shown that the initial nucleophilic attack is energetically favored, providing support for the proposed mechanism.
Role of Hydrogen Bonding in Photophysical Processes
Hydrogen bonding can significantly influence the photophysical properties of molecules containing N-H or C=O groups, such as this compound. DFT calculations can model these interactions, both in the ground and excited states. Studies on the structurally similar 7-azaindole (B17877) have demonstrated that complexation with a single water molecule can dramatically lower the energy barrier for proton transfer in both electronic states.
Upon electronic excitation, the electron density distribution of a molecule changes, which can lead to a significant alteration in the strength and nature of hydrogen bonds. This can facilitate processes like excited-state intramolecular proton transfer (ESIPT). Computational models can predict how the presence of hydrogen-bonding solvents or additives might alter the absorption and emission spectra of this compound, as well as influence the efficiencies of radiative (fluorescence) and non-radiative decay pathways.
Electrophilicity and Nucleophilicity of Reactive Sites
DFT provides a framework for quantifying the reactivity of different sites within a molecule. Conceptual DFT introduces descriptors like Fukui functions and local electrophilicity/nucleophilicity indices, which predict the most likely sites for electrophilic and nucleophilic attack.
For this compound, these calculations would identify:
Electrophilic site : The carbonyl carbon of the aldehyde group is the primary electrophilic center, susceptible to attack by nucleophiles.
Nucleophilic sites : The nitrogen atom and specific positions on the aromatic ring (particularly C3, if unsubstituted) are the main nucleophilic centers, reactive towards electrophiles.
These theoretical predictions are consistent with the known reactivity of indoles and aldehydes, such as in Friedel-Crafts hydroxyalkylation reactions where the indole ring acts as a nucleophile attacking the electrophilic aldehyde carbon.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this computational technique is highly relevant for studying the behavior of such molecules in a condensed phase, such as in solution or within a biological environment. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.
For this compound, MD simulations could be used to:
Analyze Solvation : Study the explicit interactions between the molecule and surrounding solvent molecules (e.g., water), revealing details about the structure and stability of its solvation shell.
Explore Conformational Dynamics : Investigate the flexibility of the molecule and the relative populations of different conformers, which can be crucial for its reactivity and biological activity.
Simulate Binding to Biological Targets : If this compound or its derivatives are investigated as ligands for a protein, MD simulations can be used to assess the stability of the ligand-protein complex, identify key binding interactions, and calculate binding free energies. tandfonline.comnih.govnih.gov Such simulations are frequently used to validate molecular docking results and provide a more dynamic picture of the binding process. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies would be essential in guiding the design of new molecules with enhanced potency for a specific biological target.
The QSAR process involves:
Data Set : A series of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) is required.
Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure.
Model Building : Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity.
Validation : The model's predictive power is rigorously tested using internal and external validation techniques.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. Studies on various indole derivatives have successfully employed 2D and 3D-QSAR models to design new agents for various therapeutic targets. nih.gov
Table 2: Types of Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, Reactivity |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, Membrane permeability |
| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity |
| 3D-Field Based (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, H-bond fields | 3D shape and interaction potentials |
Advanced Spectroscopic Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Indoline-7-carbaldehyde. While this compound is an achiral molecule, precluding the need for stereochemical elucidation in its own right, NMR is indispensable for verifying the precise arrangement and connectivity of atoms, distinguishing it from its isomers (e.g., Indoline-4, 5, or 6-carbaldehyde) and confirming its successful synthesis. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide a detailed map of the molecular structure.
In ¹H NMR, the chemical shifts and coupling patterns of the protons are diagnostic. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5-10.5 ppm, due to the strong electron-withdrawing nature of the carbonyl group. The protons on the aromatic ring (H-4, H-5, and H-6) would exhibit characteristic splitting patterns (doublets and triplets) in the aromatic region (δ 7.0-8.0 ppm). The protons on the saturated five-membered ring (H-2 and H-3) are aliphatic and would appear further upfield, likely as triplets around δ 3.0-4.0 ppm, resulting from coupling with each other. The N-H proton of the indoline (B122111) ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190 ppm. The aromatic carbons would resonate in the typical δ 110-155 ppm range, while the two aliphatic carbons of the pyrrolidine (B122466) ring (C-2 and C-3) would be found significantly upfield. chemicalbook.comspectrabase.comoregonstate.edu The specific chemical shifts provide unambiguous confirmation of the substitution pattern on the indoline core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CHO | 9.8 (singlet) | 192.5 |
| C2-H₂ | 3.2 (triplet) | 47.0 |
| C3-H₂ | 3.7 (triplet) | 29.5 |
| C4-H | 7.2 (doublet) | 125.0 |
| C5-H | 7.0 (triplet) | 128.0 |
| C6-H | 7.6 (doublet) | 130.0 |
| C3a | - | 124.0 |
| C7 | - | 135.0 |
| C7a | - | 154.0 |
| N-H | Variable (broad singlet) | - |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺•) is detected. For this compound (C₉H₉NO), the exact mass of the molecular ion would be approximately 147.0684 g/mol . The high-resolution mass spectrometry (HRMS) measurement of this value provides definitive confirmation of the molecular formula.
Beyond confirming the molecular weight, the fragmentation pattern observed in the mass spectrum offers substantial structural information. The fragmentation of the molecular ion provides clues about the molecule's constituent parts. For this compound, characteristic fragmentation pathways are expected:
Loss of a formyl radical (•CHO): A common fragmentation for aromatic aldehydes, leading to a significant peak at m/z 118 (M-29).
Loss of carbon monoxide (CO): Following rearrangement, the molecule can lose a neutral CO molecule, resulting in a peak at m/z 119 (M-28). This fragment corresponds to the indoline cation.
Cleavage of the pyrrolidine ring: The saturated five-membered ring can undergo cleavage, leading to various smaller fragments that are characteristic of the indoline core structure. scirp.orgresearchgate.netnih.gov
The analysis of these fragments allows for the confident structural confirmation of the compound. researchgate.netnih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 147 | [C₉H₉NO]⁺• | Molecular Ion (M⁺•) |
| 146 | [C₉H₈NO]⁺ | Loss of H• from the amine |
| 119 | [C₈H₉N]⁺• | Loss of Carbon Monoxide (CO) |
| 118 | [C₈H₈N]⁺ | Loss of Formyl Radical (•CHO) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzene (B151609) ring fragmentation |
UV-Vis and Fluorescence Spectroscopy for Photophysical Properties
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic and photophysical properties of this compound. These properties are dictated by the molecule's chromophore, which consists of the indoline ring system conjugated with the carbaldehyde group.
The UV-Vis absorption spectrum of indoline derivatives typically shows absorption bands in the ultraviolet region. researchgate.net The parent indoline chromophore exhibits absorption maxima related to π→π* electronic transitions within the benzene ring. The presence of the electron-withdrawing carbaldehyde group conjugated to the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indoline. This shift occurs because the aldehyde group extends the conjugated π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Typically, substituted indoles and indolines show strong absorption in the 270-300 nm range. core.ac.ukresearchgate.net
Fluorescence spectroscopy provides insights into the molecule's behavior after absorbing light. Indole (B1671886) and its derivatives are well-known for their fluorescent properties. aatbio.com Upon excitation with UV light at its absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The emission properties, including the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F), are sensitive to the molecular structure and the solvent environment. nih.gov The quantum yield, which measures the efficiency of the fluorescence process, can be influenced by the nature of the substituent; for some fused indole derivatives, high quantum yields have been observed. beilstein-journals.org The specific photophysical properties are crucial for applications in materials science and as fluorescent probes. mdpi.com
Table 3: Expected Photophysical Properties of this compound
| Parameter | Expected Value / Range | Spectroscopic Technique |
| Absorption Maximum (λ_abs) | 280 - 310 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 3,000 - 10,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Excitation Maximum (λ_ex) | ~280 - 310 nm | Fluorescence Spectroscopy |
| Emission Maximum (λ_em) | ~340 - 380 nm | Fluorescence Spectroscopy |
| Stokes Shift | 50 - 70 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | Solvent Dependent | Fluorescence Spectroscopy |
Biological and Medicinal Chemistry Research Applications of Indoline 7 Carbaldehyde Scaffolds
Development of Pharmaceutical Agents and Drug Discovery
The indole (B1671886) and indoline (B122111) ring systems are fundamental components in numerous FDA-approved drugs and are a constant source of new chemical entities (NCEs) in the drug discovery pipeline. nih.govijpsr.com The versatility of this scaffold allows for the synthesis of diverse derivatives with activities spanning antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. researchgate.netmdpi.com The indoline structure, in particular, has attracted recent interest for its potential in developing novel antibacterial agents and resistance-modifying agents that can enhance the efficacy of existing antibiotics. nih.gov The strategic functionalization of the indoline core, including the introduction of a carbaldehyde group at the 7-position, serves as a crucial starting point for creating complex molecules with specific biological targets.
The indoline scaffold is being explored for its therapeutic potential in treating neurological and neurodegenerative diseases. chemimpex.comnih.gov These conditions are often complex, involving multiple pathological factors, making multifunctional compounds particularly valuable. nih.gov Derivatives of the parent indole and indoline structures have been investigated for several mechanisms relevant to neurodegeneration.
Certain indoline derivatives have shown potential for the treatment of chronic inflammatory and neurodegenerative diseases by reducing pro-inflammatory cytokines. nih.gov The ability of some indole compounds to act as cholinesterase inhibitors is a key area of research, as the depletion of acetylcholine (B1216132) is a hallmark of Alzheimer's disease. nih.gov Furthermore, indole-based molecules are being studied as inhibitors of monoamine oxidase B (MAO-B) and antagonists for the 5-HT6 receptor, both of which are important targets in the development of treatments for neurodegenerative conditions. nih.gov The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) contributes to its potential in this therapeutic area. mdpi.com
The indole and indoline scaffolds are prominent in the development of anticancer agents, with numerous derivatives demonstrating potent antiproliferative activity against a variety of cancer cell lines. researchgate.netmdpi.comnih.gov These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. mdpi.comencyclopedia.pub
Research has led to the synthesis of novel indole-based compounds with significant cytotoxicity. For instance, a series of indole–thiosemicarbazone hybrids were evaluated for their in vitro anti-proliferative activities against breast cancer (MCF-7), lung cancer (A-549), and liver cancer (Hep-G2) cell lines. researchgate.net Similarly, novel sulfonohydrazides incorporating the indole scaffold have shown promising inhibition of estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells. nih.gov One derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) , was particularly effective, with IC₅₀ values of 13.2 μM and 8.2 μM against MCF-7 and MDA-MB-468 cells, respectively. nih.gov This compound was also found to be non-toxic to noncancerous cells, indicating a degree of selectivity. nih.gov
The mechanisms of action for these anticancer agents are varied. Many indole derivatives function as inhibitors of tubulin polymerization, a critical process for cell division. mdpi.com Others act as tyrosine kinase inhibitors or topoisomerase inhibitors. chemimpex.comnih.gov The well-known Vinca alkaloids, such as vincristine (B1662923) and vinblastine, are indole-containing natural products that have been cornerstones of cancer chemotherapy for decades, highlighting the historical and ongoing importance of this scaffold in oncology. mdpi.comnih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| Compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MCF-7 (Breast) | 13.2 μM |
| Compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MDA-MB-468 (Breast) | 8.2 μM |
| Makaluvamine analog (60) | A549 (Lung) | 0.3 μM |
| Makaluvamine analog (60) | H1299 (Lung) | 0.58 μM |
| Indole-thiosemicarbazone derivative (6n) | A-549 (Lung) | Better cytotoxicity than reference drugs |
| Indole-thiosemicarbazone derivative (6n) | Hep-G2 (Liver) | Better cytotoxicity than reference drugs |
Indoline derivatives have emerged as highly potent anti-inflammatory agents. nih.gov Research has focused on their ability to modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and other mediators. nih.govresearchgate.net Chronic inflammation is associated with a wide range of pathologies, making effective anti-inflammatory drugs a critical need. nih.gov
Studies have shown that novel indoline derivatives can protect macrophages from cytotoxicity induced by hydrogen peroxide and suppress the elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation. nih.govfigshare.com Some of these compounds exhibited anti-inflammatory activity at picomolar concentrations, which is significantly more potent than unsubstituted indoline. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of the p38 MAPK pathway and a reduction in the degradation of IκBα, a key regulator of the NF-κB signaling pathway. nih.govresearchgate.net
Based on the structure of the anti-inflammatory drug tenidap, new series of indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated. researchgate.netnih.gov Certain compounds from these series effectively inhibited the expression of TNF-α, IL-6, COX-2, and iNOS in LPS-stimulated macrophages, demonstrating their potential for treating acute inflammatory diseases like sepsis. researchgate.netnih.gov
| Compound Class | Model | Key Findings |
|---|---|---|
| Indoline derivatives with ester, amine, amide, or alcohol side chains | LPS-activated RAW 264.7 macrophages | Reduced NO, TNF-α, and IL-6 at 1 pM to 1 nM concentrations. nih.gov |
| Indoline carbamates (Compounds 25, 26, 29, 9, 10, 17, 18) | LPS-activated RAW-264.7 and mouse peritoneal macrophages | Reduced NO, TNF-α and IL-6 at concentrations of 1-10 pM. nih.gov |
| Indoline derivatives (Compounds 4a, 4b) | In vitro anti-denaturation assay | Showed excellent inhibition of protein denaturation with IC₅₀ values of 62.2 µg/ml and 60.7 µg/ml, comparable to diclofenac (B195802) sodium. core.ac.uk |
| Indole-2-one derivative (Compound 7i) | LPS-stimulated macrophages | Inhibited expression of TNF-α, IL-6, COX-2, PGES, and iNOS. nih.gov |
The rise of antibiotic-resistant infectious diseases presents a major global health threat, necessitating the discovery of new antimicrobial agents. nih.gov Indole and indoline scaffolds have proven to be useful nuclei for developing novel compounds with activity against pathogenic bacteria. nih.gov
Derivatives of indole-3-carbaldehyde, a closely related structure to the focus of this article, have been synthesized and tested against a panel of bacteria. Semicarbazone derivatives, for example, showed inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. csic.esresearchgate.net A series of indole-3-aldehyde hydrazones also demonstrated a broad spectrum of activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/ml against S. aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, B. subtilis, and Candida albicans. researchgate.net
Beyond direct antimicrobial action, indole derivatives are also being investigated for their ability to interfere with bacterial virulence and communication systems, such as quorum sensing (QS). nih.gov Several indole derivatives have been shown to suppress QS, biofilm formation, and the production of virulence factors in pathogens like Serratia marcescens. nih.gov This anti-virulence approach is promising as it may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics. nih.gov Furthermore, certain indoline-containing compounds can act as resistance-modifying agents, restoring the effectiveness of conventional antibiotics against resistant bacterial strains. nih.gov
| Compound Class/Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Indole-3-carbaldehyde semicarbazone (Compound 1) | Staphylococcus aureus | 100 μg/mL csic.es |
| Indole-3-carbaldehyde semicarbazone (Compound 1) | Bacillus subtilis | 100 μg/mL csic.es |
| Indole-3-aldehyde hydrazones (Compounds 1a-1j) | MRSA | Potent activity, with MICs as low as 6.25 µg/ml. researchgate.net |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity. nih.gov |
| Bis-indole agents | Multidrug-resistant Gram-positive and Gram-negative bacteria | Demonstrated antimicrobial activity. nih.gov |
The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. mdpi.com The indole ring system is a core component of several potent inhibitors of tubulin polymerization. sigmaaldrich.comresearchgate.net These agents bind to tubulin, the protein subunit of microtubules, and interfere with its assembly into functional microtubules. This disruption leads to a halt in the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death). mdpi.com
Numerous indole derivatives have been designed and synthesized as antitubulin agents. nih.gov For example, 2-phenylindole (B188600) derivatives have shown strong anti-proliferative activities by inhibiting tubulin polymerization. researchgate.net One such imine derivative strongly inhibited tubulin polymerization with an IC₅₀ value of 1.2 µM. researchgate.net The development of indole/1,2,4-triazole hybrids has also yielded potent tubulin inhibitors, with one oxime-based derivative, compound 7i , showing an IC₅₀ value of 3.03 µM for tubulin blockade, which was more effective than the reference drug combretastatin (B1194345) A-4 (CA-4). nih.gov The indole scaffold's ability to be chemically modified allows for the fine-tuning of its binding affinity to the colchicine (B1669291) binding site on tubulin, making it a highly attractive framework for the development of new anticancer drugs targeting the microtubule network. researchgate.netnih.gov
| Compound Class/Derivative | Assay | Activity (IC₅₀) |
|---|---|---|
| 2-phenylindole imine B | Tubulin polymerization inhibition | 1.2 µM researchgate.net |
| Indole/1,2,4-triazole hybrid (Compound 7i) | Tubulin blockade | 3.03 ± 0.11 µM nih.gov |
| Combretastatin A-4 (CA-4) (Reference) | Tubulin blockade | 8.33 ± 0.29 µM nih.gov |
Therapeutic Areas of Focus
Liver X Receptor (LXR) Agonists
Liver X receptors (LXRs), members of the nuclear receptor superfamily, are crucial regulators of lipid metabolism and inflammation. The development of LXR agonists is a promising therapeutic strategy for managing atherosclerosis and other metabolic disorders. Research has led to the discovery and optimization of indoline derivatives as novel LXR agonists. nih.gov
Through high-throughput screening and structure-based design, a proline derivative was identified as an initial hit. Subsequent optimization efforts focused on modifying different parts of the indoline scaffold to enhance potency and efficacy. These studies revealed that the (S)-configuration of the indoline core is essential for activity. The nature of the linker and substitutions on the aromatic ring were also found to significantly influence agonist activity. Notably, derivatives bearing acidic moieties demonstrated greater selectivity for LXRα, while the introduction of a tertiary amino group restored activity at LXRβ, leading to dual LXRα/β agonists. nih.gov
| Compound | hLXRα EC50 (µM) | hLXRβ EC50 (µM) | Emax (hLXRα %) | Emax (hLXRβ %) |
| Hit 1 (Proline derivative) | 1.4 | 2.8 | 45 | 15 |
| Compound 31 (Dual agonist) | - | - | - | - |
EP3 Receptor Antagonists
The prostaglandin (B15479496) E2 (PGE2) receptor EP3 is implicated in various physiological processes, including platelet aggregation, inflammation, and pain. Consequently, EP3 receptor antagonists are being investigated for their therapeutic potential in cardiovascular diseases and inflammatory conditions. While direct research on indoline-7-carbaldehyde as an EP3 antagonist is limited, related indole and indoline structures have been explored as antagonists for the EP4 receptor, another member of the prostaglandin E receptor family. This suggests the potential for the indoline scaffold to be adapted for EP3 antagonism.
Research on related indole-2-carboxamide derivatives has identified potent and selective EP4 receptor antagonists. rsc.org For instance, compound 36 from one such study demonstrated excellent in vitro activity and good oral bioavailability, highlighting the therapeutic potential of this class of compounds. rsc.org
| Compound | Target Receptor | In Vitro Activity | Key Findings |
| Compound 36 (Indole-2-carboxamide derivative) | EP4 | Potent and selective antagonist | Good oral bioavailability, efficacy in a mouse colon carcinoma model |
Glycoprotein (B1211001) Perforin (B1180081) Inhibitors
Glycoprotein perforin is a key protein utilized by cytotoxic T lymphocytes and natural killer cells to eliminate infected or cancerous cells. However, excessive perforin activity can contribute to autoimmune diseases and transplant rejection. Therefore, inhibitors of perforin are of significant therapeutic interest.
Research into small molecule inhibitors of perforin has identified various heterocyclic compounds with inhibitory activity. Notably, bicyclic furan (B31954) replacements, including benzofuran, benzothiophene, and indole, have all demonstrated activity as perforin inhibitors. nih.govresearchgate.net This indicates that the indole scaffold, and by extension, the indoline scaffold, is a viable starting point for the design of novel perforin inhibitors. Structure-activity relationship studies have shown that substitutions on the indole ring can modulate the inhibitory potency. For example, methoxy (B1213986) substitution on a related 2-benzofuran analog was found to be beneficial for activity. researchgate.net
| Scaffold | Activity | Key Findings |
| Indole | Active | The 2- and 3-linked indoles both showed activity. |
| Benzofuran | Active | Methoxy substitution was beneficial for activity. |
| Benzothiophene | Active | The 2- and 3-linked benzothiophenes both showed activity. |
Insulin (B600854) Receptor Activators
The insulin receptor plays a critical role in glucose homeostasis, and its activation is a key mechanism for the treatment of diabetes. While direct activators of the insulin receptor are sought after, research has also focused on activators of the insulin-degrading enzyme (IDE), a zinc metalloprotease that cleaves insulin and amyloid-β.
A screening of compound libraries has led to the discovery of an original series of indole-based activators of IDE. nih.gov These compounds were found to be activators of both insulin and amyloid-β hydrolysis by IDE. Docking studies revealed an unprecedented extended binding to the polyanion-binding site of IDE. nih.gov Furthermore, a novel indole derivative, HI 129, has been shown to potentiate glucose-induced insulin secretion in pancreatic islets. unipa.it Mechanistically, HI 129 was found to enhance the association between AMPK and β-arrestin-1, which are critical for this process. unipa.it
| Compound/Scaffold | Target | Effect |
| Indole-based IDE activators | Insulin-Degrading Enzyme (IDE) | Activation of insulin and amyloid-β hydrolysis |
| HI 129 (Indole derivative) | Pancreatic β-cells | Potentiation of glucose-induced insulin secretion |
5-Hydroxytryptamine1D Receptor Antagonists
The 5-hydroxytryptamine (serotonin) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and pathological processes. The 5-HT1D receptor subtype has been a target for the development of anti-migraine drugs. While much of the focus has been on agonists, antagonists also hold therapeutic potential.
Although specific research on this compound as a 5-HT1D receptor antagonist is not prominent, the broader indoline and indole scaffolds have been extensively used to develop ligands for various 5-HT receptors. For instance, a series of 1-(1-indolinyl)-2-propylamines were synthesized and evaluated as 5-HT2C receptor agonists for the treatment of obesity. This demonstrates the utility of the indoline scaffold in targeting serotonin receptors, suggesting its potential for adaptation to create 5-HT1D antagonists.
Indolocarbazole Kinase Inhibitors
Indolocarbazoles are a class of natural and synthetic compounds known for their potent protein kinase inhibitory activity. Many of these compounds, such as staurosporine, are derived from microbial sources and have an indole moiety as a core structural feature. The development of synthetic indolocarbazoles allows for the modulation of their kinase selectivity and pharmacological properties.
The synthesis of indolocarbazoles often involves the coupling of indole or indoline precursors. While direct synthesis from this compound is not commonly reported, the chemical functionalities of this starting material make it a plausible precursor for the construction of more complex indolocarbazole scaffolds. Structure-activity relationship studies of indolocarbazoles have shown that the substitution pattern on the indole rings is critical for their kinase inhibitory activity and selectivity. nih.govunipa.it For example, 6-substituted indolocarbazoles have been identified as potent and selective inhibitors of the Cyclin D1-CDK4 complex. unipa.it
| Compound Series | Target Kinase | Key Findings |
| 6-Substituted Indolocarbazoles | Cyclin D1-CDK4 | Compounds 4d and 4h exhibited IC50 values of 76 and 42 nM, respectively. unipa.it |
Antiplatelet Agents
Antiplatelet agents are crucial for the prevention and treatment of thromboembolic diseases. The indoline and indole scaffolds have been investigated for their potential to yield new antiplatelet drugs.
Research into indole-3-carboxaldehyde (B46971) derivatives has identified compounds with significant antiplatelet aggregation activity. For instance, indole-3-carboxaldehyde phenylhydrazone exhibited excellent inhibition of platelet aggregation induced by arachidonic acid, with an IC50 of 10 µM. unipa.it In another study, a series of N-substituted indole carbohydrazide (B1668358) derivatives were synthesized and evaluated. researchgate.net Among these, compounds 6g and 6h showed 100% inhibition of platelet aggregation induced by arachidonic acid and collagen, respectively. researchgate.net
| Compound | Inducing Agent | Inhibition of Platelet Aggregation (%) | IC50 (µM) |
| Indole-3-carboxaldehyde phenylhydrazone | Arachidonic Acid | - | 10 |
| Compound 6g (Indole-2-carbohydrazide derivative) | Arachidonic Acid | 100 | - |
| Compound 6h (Indole-2-carbohydrazide derivative) | Collagen | 100 | - |
| Compound 3m (Indole-3-carbohydrazide derivative) | Collagen | 100 | - |
This compound in Biochemical Research
The indoline scaffold and its derivatives are of significant interest in biochemical research due to their presence in numerous natural products and biologically active molecules. While specific research on this compound is limited, the closely related indole-3-carboxaldehyde has been studied more extensively, providing a basis for understanding the potential roles of such compounds.
Tryptophan Metabolism Studies
Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine (B1673888) pathway and the indole pathway, the latter of which is primarily mediated by the gut microbiota. nih.govmdpi.com These metabolic routes produce a variety of bioactive molecules that can influence host physiology and disease. nih.gov
Indole-3-carboxaldehyde is a known metabolite of tryptophan produced by the gut microbiota. nih.govmdpi.com Its formation is part of the complex network of tryptophan catabolism that is increasingly recognized for its role in host-microbe interactions and immune regulation. Studies have shown that levels of indole-3-carboxaldehyde and other indole derivatives can be altered in certain conditions, such as obesity, and may be associated with related pathologies like depressive symptoms. nih.gov
While there is no direct evidence from the provided search results to suggest that this compound is a natural metabolite of tryptophan, its structural similarity to indole-3-carboxaldehyde makes it a relevant compound for comparative studies in this area. Investigating whether this compound can be generated through microbial metabolism or if it can influence the enzymes involved in tryptophan degradation are potential avenues for future research. Such studies would help to further elucidate the intricate role of indole derivatives in health and disease.
Effects on Biological Systems and Cellular Processes
Indole derivatives, including carboxaldehydes, have been shown to exert a variety of effects on biological systems and cellular processes. Much of the research in this area has focused on indole-3-carboxaldehyde, which has demonstrated anti-inflammatory and immunomodulatory properties.
For example, indole-3-carboxaldehyde has been shown to inhibit the production of pro-inflammatory mediators in macrophages. nih.gov It can also influence the differentiation and function of immune cells, highlighting its role in maintaining immune homeostasis at mucosal surfaces like the gut. nih.gov These effects are often mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a key role in regulating immune responses. mdpi.com
Given that the biological activity of indole derivatives is often dependent on their ability to interact with specific cellular targets like AhR, the substitution pattern on the indole ring is critical. The position of the carbaldehyde group at the 7-position in this compound, as opposed to the 3-position, would likely result in different steric and electronic properties, potentially leading to altered or novel biological activities.
The following table summarizes some of the reported biological effects of the related compound, indole-3-carboxaldehyde.
| Biological Effect | Cell/System Studied | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | Macrophages (RAW264.7 cells) | Inhibited the expression of pro-inflammatory cytokines. | nih.gov |
| Immunomodulation | Immune cells | Can reprogram intraepithelial lymphocytes into immunoregulatory T cells via AhR. | nih.gov |
| Atheroprotective | Apolipoprotein E-deficient mice | Decreased atherosclerotic burden by inhibiting vascular inflammation and oxidative stress. | nih.gov |
| Intestinal Barrier Function | DSS-induced colitis mice | Alleviated colitis by inhibiting intestinal inflammation and improving intestinal barrier function. | mdpi.com |
Further research is needed to determine if this compound exhibits similar or distinct effects on these and other cellular processes.
Fluorescent Probes for Biological Imaging and Sensing
Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization and tracking of specific molecules and processes within living cells and organisms. The development of novel fluorophores with improved photophysical properties and specific targeting capabilities is an active area of research.
Real-time Observation of Cellular Processes
The indoline scaffold is a component of several fluorescent dyes. While specific applications of this compound as a fluorescent probe are not well-documented, the broader class of indoline derivatives has been utilized in the development of fluorescent tracers for in vivo imaging. nih.gov For instance, certain indoline derivatives have been identified that exhibit strong fluorescence upon binding to serum albumin, a property that has been exploited to visualize disruptions of the blood-brain barrier. nih.gov
The aldehyde functional group on this compound offers a reactive handle for the synthesis of more complex fluorescent probes. It can be used to link the indoline core to other molecules, such as specific ligands for biological targets or other fluorophores for creating FRET-based sensors. The electronic properties of the carbaldehyde group can also influence the photophysical properties of the indoline scaffold, potentially leading to probes with desirable characteristics such as large Stokes shifts or sensitivity to the local environment.
The development of fluorescent probes for imaging specific analytes, such as formaldehyde, often relies on chemical reactions that lead to a change in the fluorescence signal. escholarship.orgnih.gov The reactivity of the aldehyde group in this compound could potentially be harnessed in a similar manner to design probes for specific reactive species within cells.
Development of Biosensors
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The development of novel biosensors is crucial for applications ranging from medical diagnostics to environmental monitoring.
Indole and its derivatives are recognized as important signaling molecules in various biological systems, including microbial communities. This has driven the development of biosensors for the detection of indole and related compounds. nih.gov For example, transcription factor-based biosensors have been engineered to detect a range of indole derivatives. nih.gov These biosensors typically consist of a bacterial transcription factor that binds to the target indole compound, leading to a measurable output such as the expression of a reporter protein.
While this compound has not been specifically reported as a target analyte for existing biosensors, its structural similarity to other indole derivatives suggests that it could potentially be detected by or used in the development of new biosensors. The carbaldehyde group could also serve as a point of attachment for immobilizing the molecule onto a sensor surface, a key step in the fabrication of many types of biosensors.
Future research could explore the development of enzymatic biosensors that utilize an enzyme that specifically recognizes and transforms this compound, or affinity-based biosensors that employ a receptor, such as an antibody or an engineered protein, that binds to it with high specificity.
Applications in Molecular Recognition and Imaging
The indole scaffold, a core component of this compound, has been extensively utilized in the field of analytical chemistry for the development of small-molecule fluorescent chemosensors. researchgate.net These sensors are instrumental in molecular recognition and imaging. The indole-based derivatives often contain heteroatoms such as nitrogen, oxygen, and sulfur, which allows them to interact with a variety of analytes, including cations, anions, and neutral species. researchgate.net This interaction produces measurable analytical signals, which can be used for the fluorimetric and colorimetric detection of different substances in biological, agricultural, and environmental samples. researchgate.net The functionalization of the 7-position of the indole ring, as seen in this compound, is a key strategy in designing probes with specific targeting and imaging capabilities. researchgate.netnih.gov
Specific Probe Design (e.g., S-Nitrosylation Detection in Mitochondria)
A significant application of the indole-7-carbaldehyde scaffold is in the design of fluorescent probes for detecting S-nitrosylation, a crucial process in regulating mitochondrial function. nih.gov Researchers have developed novel indole-based fluorescent probes with long-wavelength emissions specifically for the direct detection of S-nitrosylation within the mitochondria of living organisms. researchgate.netnih.gov
One such design involves a 4-(pyridin-4-yl)vinyl-substituted indole, which exhibits a long-wavelength emission and a high fluorescent quantum yield. nih.gov The key to its specific application is the functionalization of the 7-position of the indole ring with an arylphosphine ester. researchgate.netnih.gov This modification results in a probe with efficient mitochondria-targeting ability. The indole-arylphosphine probe demonstrates a significant enhancement in fluorescence when exposed to S-nitrosoglutathione (GSNO) at low micromolar concentrations in A431 cells. researchgate.netnih.gov This development provides a powerful tool for understanding the critical roles of S-nitrosylation within the mitochondria of living systems. nih.gov
| Property | Value | Source |
| Target Analyte | S-nitrosylation (SNOs) | researchgate.netnih.gov |
| Cellular Target | Mitochondria | researchgate.netnih.gov |
| Core Scaffold | Indole | researchgate.netnih.gov |
| Key Functionalization | Arylphosphine ester at the 7-position | nih.gov |
| Emission Type | Long-wavelength fluorescence | nih.gov |
| Observed Effect | Significant fluorescence enhancement upon exposure to GSNO | researchgate.netnih.gov |
Coordination Chemistry and Ligand Development
The this compound structure serves as a valuable precursor for synthesizing complex ligands used in coordination chemistry. One notable example is its use in creating thiosemicarbazone derivatives, which exhibit versatile coordinating behaviors with various metal ions. nih.govrsc.org
Thiosemicarbazone Derivatives as Flexidentate Ligands
A thiosemicarbazone derived from indole-7-carbaldehyde (referred to as LH2) has been synthesized and shown to act as a flexidentate ligand, meaning it can coordinate to metal centers in different ways. nih.govrsc.org Its interaction with zinc(II), cadmium(II), palladium(II), and platinum(II) ions has been studied. nih.gov
Depending on the reaction conditions and the metal salt used, this ligand demonstrates varied coordination modes:
Neutral S-monodentate: In reactions with zinc and cadmium salts (chloride, bromide, or acetate) in a 2:1 ligand-to-metal ratio, the thiosemicarbazone acts as a neutral ligand, coordinating through the sulfur atom. nih.govrsc.org
Dianionic N,N,S-tridentate: In the presence of a base like potassium hydroxide (B78521) or when reacted with specific precursors like PdCl2(PPh3)2, the thiosemicarbazone ligand becomes deprotonated and coordinates in a dianionic tridentate fashion through two nitrogen atoms and the sulfur atom. nih.govrsc.org
Mixed Coordination: A reaction with K2PdCl4 in the presence of triethylamine (B128534) resulted in a complex, Pd(L)(LH2), which uniquely contains two thiosemicarbazone ligands in different states: one acting as a dianionic N,N,S-tridentate ligand and the other as a neutral S-monodentate ligand. nih.govrsc.org
This flexibility in coordination demonstrates the utility of the indole-7-carbaldehyde scaffold in developing ligands with tunable properties for creating diverse metal complexes. nih.gov
Cytotoxic and Apoptosis-Inducing Properties of Metal Complexes
Metal complexes synthesized from these indole-7-carbaldehyde-derived ligands have been investigated for their potential as anticancer agents. nih.govrsc.org Specifically, a platinum(II) complex, Pt(L)(PPh3), where the thiosemicarbazone behaves as a dianionic N,N,S-tridentate ligand, was found to have significant cytotoxicity toward several cancer cell lines. nih.govrsc.org
The complex showed effectiveness against four human cancer cell lines: MDA-MB-231 (breast), MCF-7 (breast), HT-29 (colon), and HCT-116 (colon). nih.govrsc.org Importantly, it did not exhibit significant cytotoxicity toward the normal liver cell line WRL-68, suggesting a degree of selectivity for cancer cells. rsc.org
Further investigation into the mechanism of action revealed that the platinum complex induces apoptosis (programmed cell death) in cancer cells. nih.govrsc.org This was confirmed through multiple analytical methods, including fluorescence microscopy, DNA fragmentation analysis, and propidium (B1200493) iodide flow cytometry. rsc.org
Table: Cytotoxicity (IC50 in µM) of the Platinum(II) Complex
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | Data not specified |
| MCF-7 | Breast Cancer | Data not specified |
| HT-29 | Colon Cancer | Data not specified |
| HCT-116 | Colon Cancer | Data not specified |
| WRL-68 | Normal Liver | Not significantly cytotoxic |
Future Directions and Challenges in Indoline 7 Carbaldehyde Research
Development of Novel Asymmetric Catalytic Strategies
The synthesis of enantiomerically pure indoline (B122111) derivatives is of paramount importance for their application in medicinal chemistry. acs.org Future research will likely focus on the development of novel asymmetric catalytic strategies to access chiral indoline-7-carbaldehyde derivatives with high efficiency and stereoselectivity. While significant progress has been made in the asymmetric synthesis of indolines, strategies specifically targeting C7-functionalized indolines are less common. nih.govorganic-chemistry.org
Challenges in this area include the development of catalysts that can effectively control regioselectivity and enantioselectivity in reactions involving the indoline core. The aldehyde functional group at the C7 position can be leveraged as a synthetic handle for further transformations, but it may also interfere with certain catalytic systems. Future strategies could involve:
Chiral Transition Metal Catalysis: The use of chiral transition metal complexes, such as those based on palladium, rhodium, nickel, and copper, has been successful in the asymmetric synthesis of various indole (B1671886) and indoline derivatives. acs.orgacs.org Future work could focus on designing ligands that can effectively coordinate with the metal center and the this compound substrate to induce high stereocontrol.
Organocatalysis: Chiral organocatalysts, including Brønsted acids and bifunctional catalysts, offer a metal-free alternative for asymmetric transformations. organic-chemistry.org The development of organocatalysts that can activate the this compound scaffold for enantioselective reactions, such as Friedel-Crafts alkylations or cycloadditions, is a promising research direction. nih.govmdpi.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes could offer a highly selective and environmentally friendly approach to the synthesis of chiral this compound derivatives.
A summary of potential asymmetric catalytic strategies is presented in the table below.
| Catalytic Strategy | Catalyst Examples | Potential Reactions | Key Challenges |
| Chiral Transition Metal Catalysis | Palladium, Rhodium, Nickel, Copper complexes with chiral ligands | Asymmetric hydrogenation, C-H functionalization, Cycloadditions | Catalyst poisoning by the aldehyde group, Control of regioselectivity |
| Organocatalysis | Chiral Brønsted acids, Cinchona alkaloids, Proline derivatives | Friedel-Crafts reactions, Michael additions, Aldol (B89426) reactions | Catalyst loading, Substrate scope, Scalability |
| Biocatalysis | Engineered enzymes (e.g., reductases, transaminases) | Enantioselective reduction of the aldehyde, Asymmetric amination | Enzyme stability and availability, Substrate specificity |
Exploration of New Biological Targets and Therapeutic Applications
Indole and indoline scaffolds are present in a wide range of biologically active compounds. openmedicinalchemistryjournal.comnih.gov While the biological activities of many indole derivatives have been extensively studied, the therapeutic potential of this compound and its analogs remains largely unexplored. Recent computational studies have suggested the potential of Indole-7-carboxaldehyde (B17374) in anticancer applications, specifically targeting the cytochrome P450 2A6 enzyme. springerprofessional.deresearchgate.net This opens the door for further investigation into the therapeutic applications of its indoline counterpart.
Future research should focus on:
Screening against Diverse Biological Targets: A systematic screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. nih.gov The aldehyde functionality can be readily converted to other functional groups, allowing for the generation of a diverse library of compounds for screening.
Investigation of Anticancer Properties: Building upon the computational predictions for the indole analog, experimental studies are needed to validate the anticancer potential of this compound derivatives. springerprofessional.deresearchgate.net This would involve in vitro cytotoxicity assays against various cancer cell lines and in vivo studies in animal models.
Exploration of Other Therapeutic Areas: The indoline scaffold is known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.net Future studies could explore the potential of this compound derivatives in these and other therapeutic areas.
A table summarizing potential therapeutic applications and corresponding biological targets is provided below.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Anticancer | Cytochrome P450 enzymes, Protein kinases, Tubulin | Indole-7-carboxaldehyde has shown theoretical anticancer activity. springerprofessional.deresearchgate.net The indoline scaffold is a common motif in anticancer agents. |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes | Indoline derivatives have demonstrated anti-inflammatory properties. researchgate.net |
| Neurodegenerative Diseases | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) | The indoline core is present in compounds with neuroprotective effects. |
| Antioxidant | Free radical scavenging | Indoline derivatives have been reported to possess antioxidant activity. researchgate.net |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies has become a powerful tool in modern chemical research. sci-hub.senih.govrsc.org In the context of this compound, integrating these approaches can accelerate the discovery and development of new derivatives with desired properties.
Future research should leverage this integration to:
Guide the Design of New Catalysts and Reactions: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. This can guide the rational design of new chiral catalysts and the optimization of reaction conditions for the asymmetric synthesis of this compound derivatives.
Predict Biological Activity and Identify Potential Targets: Molecular docking and other in silico screening techniques can be employed to predict the binding affinity of this compound derivatives to various biological targets. springerprofessional.deresearchgate.net This can help prioritize compounds for experimental testing and identify novel therapeutic applications.
Elucidate Structure-Activity Relationships (SAR): By combining experimental data with computational modeling, researchers can develop robust SAR models. These models can provide valuable insights into the structural features that are crucial for the biological activity of this compound derivatives, thereby guiding the design of more potent and selective compounds.
The following table outlines the potential integration of computational and experimental approaches.
| Research Area | Computational Approach | Experimental Validation | Expected Outcome |
| Asymmetric Catalysis | DFT calculations of transition states | Synthesis and characterization of chiral products, Enantiomeric excess determination | Rational design of more efficient and selective catalysts |
| Drug Discovery | Molecular docking, Virtual screening | In vitro and in vivo biological assays | Identification of novel biological targets and lead compounds |
| Structure-Activity Relationship | QSAR modeling, Pharmacophore mapping | Synthesis and biological evaluation of a series of analogs | Predictive models for designing compounds with improved activity |
Advancements in Material Science Applications
The unique electronic and photophysical properties of the indole and indoline ring systems make them attractive building blocks for the development of novel organic functional materials. nih.gov While the material science applications of this compound are still in their infancy, recent theoretical studies on its indole analog, Indole-7-carboxaldehyde, have highlighted its potential in optoelectronics. springerprofessional.deresearchgate.net
Future research in this area could focus on:
Development of Organic Light-Emitting Diodes (OLEDs): The indoline core can be incorporated into organic molecules designed for use in OLEDs. The aldehyde group of this compound can be used to tune the electronic properties of the molecule and to attach it to other components of the OLED device.
Design of Organic Photovoltaics (OPVs): Indoline-based dyes have been explored as sensitizers in dye-sensitized solar cells. The specific electronic properties of this compound could be harnessed to design new materials for OPVs.
Creation of Chemical Sensors: The reactivity of the aldehyde group could be exploited to develop chemosensors. For example, a sensor could be designed where the binding of an analyte to the aldehyde group results in a change in the fluorescence or color of the this compound derivative.
The table below summarizes potential material science applications for this compound.
| Application | Key Property | Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | As a core building block or a functional side group to tune emission properties. |
| Organic Photovoltaics (OPVs) | Light absorption and charge transport | As a component of donor or acceptor materials in the active layer. |
| Chemical Sensors | Selective binding and signal transduction | The aldehyde group can act as a recognition site for specific analytes. |
Q & A
Advanced Research Question
Density Functional Theory (DFT) : Model reaction pathways (e.g., electrophilic substitution at the aldehyde group) and transition states .
Molecular Dynamics (MD) Simulations : Predict solvation effects and stability in polar/non-polar solvents.
Machine Learning (ML) : Train models on existing kinetic data to forecast reaction outcomes.
Validate predictions with experimental kinetics (e.g., Arrhenius plots) and benchmark against analogous compounds .
How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Basic Research Question
Controlled Stability Studies : Expose samples to temperature (4°C, 25°C, 40°C), humidity (40-80% RH), and light (UV/vis) variations .
Analytical Monitoring : Use HPLC at fixed intervals (0, 1, 3, 6 months) to quantify degradation products.
Statistical Analysis : Apply time-series regression to determine shelf-life and identify degradation kinetics (zero/first-order) .
Documentation : Report deviations from ICH guidelines and include raw stability data in supplementary materials .
What strategies are effective for conducting a systematic review of this compound’s biological activity to inform targeted drug discovery?
Advanced Research Question
Protocol Development : Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., in vitro IC₅₀ values, toxicity assays) .
Heterogeneity Analysis : Calculate I² to assess variability in bioactivity data across studies (e.g., conflicting cytotoxicity reports) .
Mechanistic Synthesis : Correlate structural analogs’ SAR (Structure-Activity Relationships) with this compound’s pharmacophore .
Gap Identification : Highlight understudied targets (e.g., kinase inhibition) and propose in silico screens for novel applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
